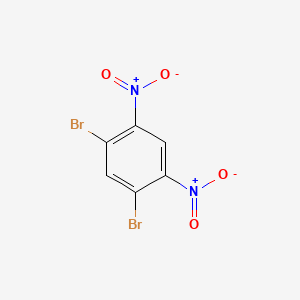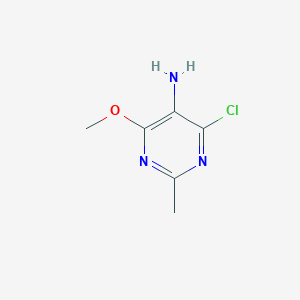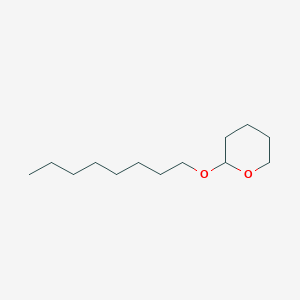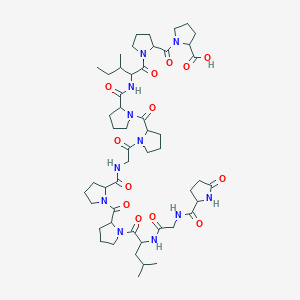
3-Chlorobenzylzinc chloride
Übersicht
Beschreibung
3-Chlorobenzylzinc chloride: is an organozinc compound with the molecular formula ClC6H4CH2ZnCl . It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form various organic products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chlorobenzylzinc chloride can be synthesized through the reaction of 3-chlorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction is as follows:
ClC6H4CH2Cl+Zn→ClC6H4CH2ZnCl
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chlorobenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds with organic halides or pseudohalides.
Oxidation and Reduction: While less common, it can undergo oxidation to form corresponding benzylic alcohols or reduction under specific conditions.
Common Reagents and Conditions:
Negishi Coupling: Typically involves palladium or nickel catalysts, with solvents like THF or dimethylformamide (DMF), and bases such as triethylamine.
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles.
Major Products:
Negishi Coupling: Produces a variety of substituted aromatic compounds.
Substitution Reactions: Yields substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chlorobenzylzinc chloride is extensively used in organic synthesis for the construction of complex molecules. It is a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activities. For instance, it can be used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and specialty materials. Its role in cross-coupling reactions makes it a crucial reagent in the manufacture of various organic compounds.
Wirkmechanismus
The mechanism of action of 3-chlorobenzylzinc chloride in cross-coupling reactions involves the formation of a carbon-zinc bond, which then participates in the transmetalation step with a palladium or nickel catalyst. This process facilitates the formation of a new carbon-carbon bond, leading to the desired product. The molecular targets are typically organic halides or pseudohalides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
- Benzylzinc chloride
- 4-Chlorobenzylzinc chloride
- 2-Chlorobenzylzinc chloride
Comparison: 3-Chlorobenzylzinc chloride is unique due to the position of the chlorine substituent on the benzene ring, which can influence the reactivity and selectivity of the compound in various reactions. Compared to benzylzinc chloride, the presence of the chlorine atom can provide different electronic and steric effects, making it suitable for specific synthetic applications. The comparison with 4-chlorobenzylzinc chloride and 2-chlorobenzylzinc chloride highlights the importance of the substituent position in determining the compound’s behavior in chemical reactions.
Eigenschaften
IUPAC Name |
1-chloro-3-methanidylbenzene;chlorozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUOPRHOUZCMIM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Cl.Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399099 | |
| Record name | 3-Chlorobenzylzinc chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312624-13-8 | |
| Record name | 3-Chlorobenzylzinc chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















